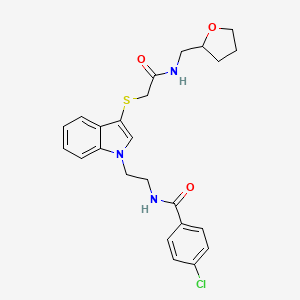

4-chloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

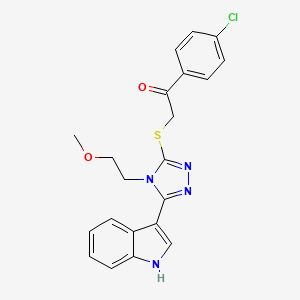

The synthesis of compounds related to 4-chloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves several steps, including ring-opening of oxiranes with thioamide dianions, leading to the production of N-thioacyl 1,3-amino alcohols in a highly regio- and stereoselective manner (Murai, Sano, Kawai, Aso, & Shibahara, 2005). Another relevant synthesis pathway involves a multi-step sequence to synthesize derivatives, showcasing the complexity and the intricacies involved in the synthesis of such compounds (Standridge & Swigor, 1991).

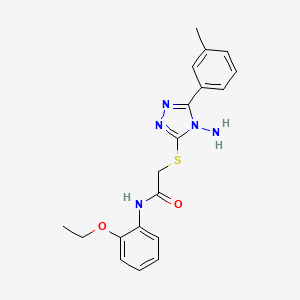

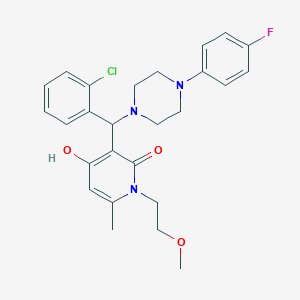

Molecular Structure Analysis

The analysis of molecular structure, particularly through crystallography and spectroscopy, reveals detailed insights into the spatial arrangement of atoms within these compounds. Studies on closely related benzamides highlight the importance of molecular conformation and its impact on the properties and reactivity of these molecules (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

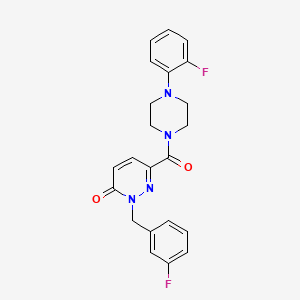

Chemical Reactions and Properties

The chemical reactivity of such compounds encompasses a wide range of reactions, including cyclization, dehydrosulfurization, and interactions with various reagents to form structurally diverse and biologically relevant products. For instance, the synthesis of oxadiazine derivatives from starting benzamides through dehydrosulfurization methods highlights the compound's versatility in chemical reactions (Lominoga et al., 2022).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. The preparation and characterization of polymorphs demonstrate the significance of physical form on the properties and stability of these compounds (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of these compounds. Molecular docking studies and comparative evaluations of synthesis methods shed light on the chemical behavior and potential biological relevance of these compounds (Pavlova et al., 2022).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is found in many biologically active compounds such as antimicrobial, antifungal, and antitumor drugs . Therefore, it’s possible that this compound could interact with similar targets, but without specific studies, it’s hard to say definitively.

Mode of Action

The exact mode of action would depend on the specific target of the compound. Many drugs that contain a thiazole ring work by inhibiting key enzymes or interacting with cellular receptors .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Thiazole-containing compounds have been found to impact a wide range of pathways, from inflammation to cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, solubility, and stability. Thiazole compounds are generally slightly soluble in water and soluble in alcohol and ether .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can all influence a compound’s action, efficacy, and stability. For example, the solubility of the compound in water and its stability in various conditions can affect its bioavailability and activity .

properties

IUPAC Name |

4-chloro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3S/c25-18-9-7-17(8-10-18)24(30)26-11-12-28-15-22(20-5-1-2-6-21(20)28)32-16-23(29)27-14-19-4-3-13-31-19/h1-2,5-10,15,19H,3-4,11-14,16H2,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFPMEKYWRLAKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)

![5-Bromo-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2485059.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)